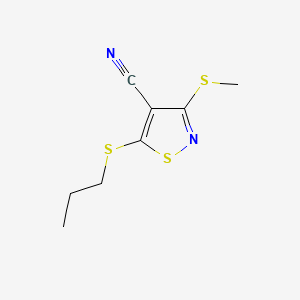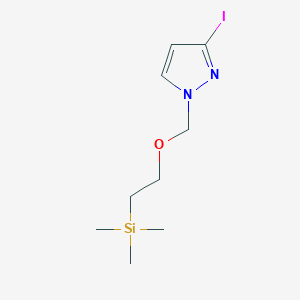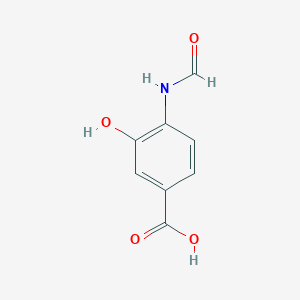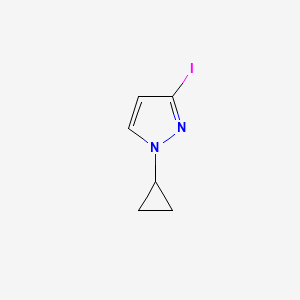
1-Cyclopropyl-3-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation with bromine .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are some of the advanced methods employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Pyrazoles are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, Selectfluor.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: Silver, copper, palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Iodo-1H-pyrazole: Shares the iodine substituent but lacks the cyclopropyl group.
3-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but lacks the iodine substituent.
Sulfur-Containing Pyrazoles: These compounds have sulfur atoms in their structure, providing different reactivity and applications.
Uniqueness: 1-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the presence of both cyclopropyl and iodine substituents, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C6H7IN2 |
|---|---|
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-iodopyrazole |
InChI |
InChI=1S/C6H7IN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
CRISBUGHXNMSFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



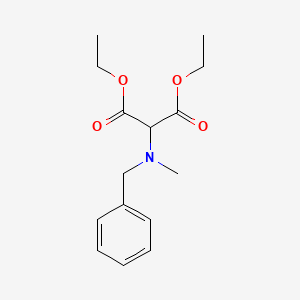
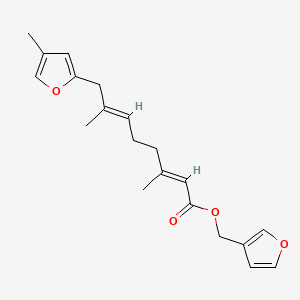
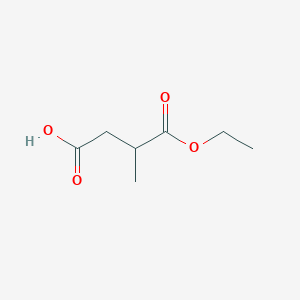



![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
